REACTION_CXSMILES
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[S:1]1[C:5]2[CH:6]=[C:7]([C:10]([NH2:12])=O)[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1>O=P(Cl)(Cl)Cl>[S:1]1[C:5]2[CH:6]=[C:7]([C:10]#[N:12])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1
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Name
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|
Quantity
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1.96 g
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Type
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reactant
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Smiles
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S1C=NC2=C1C=C(C=C2)C(=O)N
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated
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Type
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ADDITION
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Details
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water was slowly added
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Type
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CUSTOM
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Details
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at 0° C
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Type
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EXTRACTION
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Details
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It was extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
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the organic layer was dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
|
CUSTOM
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Details
|
The residue was purified by silica gel column chromatography (n-hexane:EtOAc=80:20 to 60:40)
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Name
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|
Type
|
product
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Smiles
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S1C=NC2=C1C=C(C=C2)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |